molecular formula C27H51NO4S2 B14648848 N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide CAS No. 52899-79-3

N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide

Cat. No.: B14648848
CAS No.: 52899-79-3
M. Wt: 517.8 g/mol
InChI Key: GQGJHXSBNABNAT-UHFFFAOYSA-N
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Description

N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide is a complex organic compound featuring multiple functional groups, including ethers and thiiranes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide involves multiple steps, including the formation of ethers and thiiranes. One common method for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . Thiiranes can be synthesized through the reaction of an alkene with a sulfur source under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide can undergo various chemical reactions, including:

    Oxidation: The thiirane groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms from the ether groups.

    Substitution: The ether and thiirane groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiirane groups would yield sulfoxides or sulfones, while reduction of the ether groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide involves its interaction with specific molecular targets. The compound’s thiirane groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethers: Compounds like diethyl ether and dimethyl ether share the ether functional group but lack the thiirane groups.

    Thiiranes: Compounds such as ethylene sulfide and propylene sulfide share the thiirane functional group but lack the complex ether structure.

Uniqueness

N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide is unique due to its combination of ether and thiirane groups, which confer distinct chemical properties and potential applications. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

52899-79-3

Molecular Formula

C27H51NO4S2

Molecular Weight

517.8 g/mol

IUPAC Name

N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide

InChI

InChI=1S/C27H51NO4S2/c1-3-5-9-13-23-25(33-23)22-26-24(34-26)14-10-7-6-8-11-15-27(29)28-16-12-17-31-20-21-32-19-18-30-4-2/h23-26H,3-22H2,1-2H3,(H,28,29)

InChI Key

GQGJHXSBNABNAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(S1)CC2C(S2)CCCCCCCC(=O)NCCCOCCOCCOCC

Origin of Product

United States

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